molecular formula C15H14FNO2S B10974400 N-(2,3-dihydro-1H-inden-5-yl)-3-fluorobenzenesulfonamide

N-(2,3-dihydro-1H-inden-5-yl)-3-fluorobenzenesulfonamide

Cat. No.: B10974400
M. Wt: 291.3 g/mol
InChI Key: PVPVDMIQBCNTKE-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-3-FLUORO-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a sulfonamide group. The indene moiety adds to the structural complexity and potential reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-3-FLUORO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the indene derivative, which undergoes a series of reactions including halogenation, sulfonation, and amination to introduce the desired functional groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-3-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-3-FLUORO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-3-FLUORO-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide
  • N-(2,3-Dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide

Uniqueness

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-3-FLUORO-1-BENZENESULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H14FNO2S

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C15H14FNO2S/c16-13-5-2-6-15(10-13)20(18,19)17-14-8-7-11-3-1-4-12(11)9-14/h2,5-10,17H,1,3-4H2

InChI Key

PVPVDMIQBCNTKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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